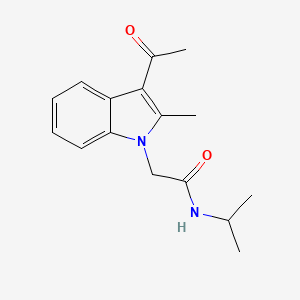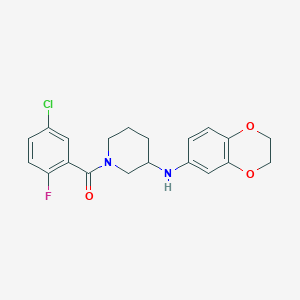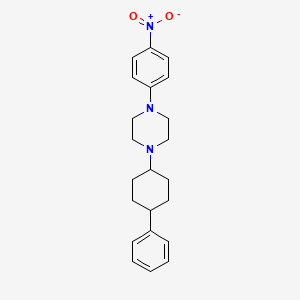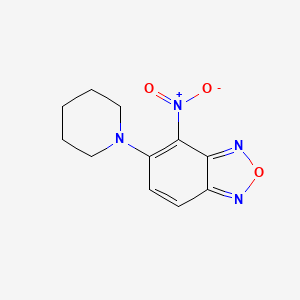![molecular formula C16H25NO3 B5063276 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate](/img/structure/B5063276.png)
2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate is a chemical compound that has gained significant attention in scientific research. This compound is a member of the family of β-adrenergic receptor agonists, which are widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Wirkmechanismus
The mechanism of action of 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate involves the activation of β-adrenergic receptors in the lungs. This activation leads to the relaxation of smooth muscle cells in the airways, which results in bronchodilation and improved airflow. Additionally, this compound has been shown to reduce inflammation and mucus production in the lungs, which are common features of respiratory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate have been extensively studied in animal models and human clinical trials. This compound has been found to have potent bronchodilator activity, which leads to improved lung function in patients with respiratory diseases. Additionally, this compound has been shown to reduce inflammation and mucus production in the lungs, which can improve overall respiratory health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate in lab experiments include its potent bronchodilator activity and its ability to reduce inflammation and mucus production in the lungs. Additionally, this compound has been extensively studied and has a well-established safety profile. However, there are some limitations to using this compound in lab experiments. For example, the synthesis of this compound can be challenging and may require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate. One potential area of research is the development of new formulations of this compound that can be delivered more effectively to the lungs. Additionally, there is a need for further research on the long-term safety and efficacy of this compound in patients with respiratory diseases. Finally, there is a need for further research on the potential use of this compound in the treatment of other diseases, such as cardiovascular disease and diabetes.
Synthesemethoden
The synthesis of 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate involves the reaction of 2-methylphenol with tert-butyl(methyl)amine in the presence of sodium hydride to form 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate. This synthesis method has been reported in several research articles and has been found to be efficient and reliable.
Wissenschaftliche Forschungsanwendungen
2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate has been extensively studied for its potential use as a β-adrenergic receptor agonist in the treatment of respiratory diseases. Several research studies have investigated the efficacy and safety of this compound in animal models and human clinical trials. The results of these studies have shown that 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate has potent bronchodilator activity and can effectively improve lung function in patients with asthma and 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate.
Eigenschaften
IUPAC Name |
2-[tert-butyl(methyl)amino]ethyl 2-(2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-13-8-6-7-9-14(13)20-12-15(18)19-11-10-17(5)16(2,3)4/h6-9H,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMONDMXKJQSQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OCCN(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5063201.png)
![ethyl N-(2,6-dimethylphenyl)-N-[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]alaninate](/img/structure/B5063205.png)
![1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5063209.png)
![N-methyl-N-(2-methylbenzyl)-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5063223.png)
![1-[(4-methylphenyl)sulfonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B5063229.png)

![1-phenyl-N-[2-(1H-pyrazol-3-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5063258.png)





